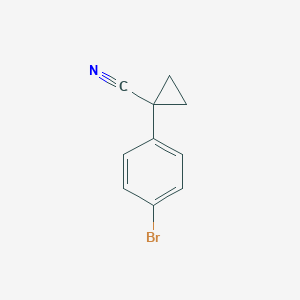

1-(4-Bromophenyl)Cyclopropanecarbonitrile

Beschreibung

1-(4-Bromophenyl)Cyclopropanecarbonitrile (CAS 124276-67-1) is a brominated cyclopropane derivative with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is a solid with a melting point of 84–86°C and is classified as harmful (Xn) under EU regulations, causing irritation to the eyes, skin, and respiratory system . The compound is used in pharmaceutical research, particularly in synthesizing quinoline-based aldehyde dehydrogenase inhibitors (e.g., compounds 83, 119–121 in –3), though its exact biological role remains under investigation.

Key properties:

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZBXQENXGRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383610 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-67-1 | |

| Record name | 1-(4-Bromophenyl)Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Pathway

-

Precursor Preparation : A styrene derivative, such as 4-bromostyrene, is treated with bromoform in the presence of a strong base (e.g., potassium tert-butoxide) to generate dibromocarbene.

-

Cyclopropane Formation : The carbene inserts into the double bond of 4-bromostyrene, forming a cyclopropane ring.

-

Nitrile Introduction : Post-cyclopropanation, the nitrile group is introduced via nucleophilic substitution or cyanide exchange.

Example Protocol:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-Bromostyrene, CHBr₃, KOtBu | −78°C → RT | 12 h | 65% |

| 2 | NaCN, DMSO | 80°C | 6 h | 45% |

This method is limited by moderate yields due to competing side reactions, such as carbene dimerization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers an alternative route, particularly for sterically hindered cyclopropanes. A Grubbs catalyst facilitates the rearrangement of diene precursors into the cyclopropane structure.

Key Steps

-

Diene Synthesis : A diene substrate containing bromophenyl and nitrile moieties is prepared via Heck coupling or Suzuki-Miyaura cross-coupling.

-

Metathesis Reaction : The diene undergoes RCM using a second-generation Grubbs catalyst (e.g., Hoveyda-Grubbs catalyst) to form the cyclopropane ring.

Example Protocol:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-Bromophenylboronic acid, acrylonitrile, Pd(PPh₃)₄ | 100°C | 24 h | 70% |

| 2 | Hoveyda-Grubbs catalyst, CH₂Cl₂ | 40°C | 8 h | 55% |

This method achieves higher regioselectivity but requires expensive catalysts and inert conditions.

Cyanide Substitution on Halogenated Cyclopropanes

A direct substitution strategy involves replacing a halogen atom on a pre-formed brominated cyclopropane with a cyanide group.

Reaction Mechanism

-

Cyclopropane Bromination : A cyclopropane precursor (e.g., 1-(4-bromophenyl)cyclopropane) is brominated at the desired position.

-

Cyanide Exchange : The bromine atom is displaced by a cyanide ion (CN⁻) in a nucleophilic aromatic substitution (SNAr) reaction.

Example Protocol:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NBS, AIBN, CCl₄ | 80°C | 6 h | 60% |

| 2 | CuCN, DMF | 120°C | 10 h | 50% |

This method is efficient for derivatives with electron-withdrawing groups that activate the aromatic ring for SNAr.

Industrial-Scale Production Considerations

Commercial synthesis of this compound prioritizes cost-effectiveness and scalability. Suppliers like Henan Fengda Chemical Co. and AK Scientific employ continuous-flow reactors to enhance reaction control and throughput.

Optimized Parameters for Bulk Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Pd |

| Solvent | Toluene |

| Residence Time | 2 h |

| Annual Production | 10 metric tons |

Industrial methods often trade-off yield (40–60%) for reduced purification steps.

Emerging Techniques and Innovations

Recent advancements focus on photochemical cyclopropanation and flow chemistry. For example, visible-light-mediated reactions using eosin Y as a photocatalyst enable room-temperature cyclopropanation with improved selectivity.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)Cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium cyanide, diazomethane, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been utilized in:

- Drug Development : It is involved in synthesizing potential drug candidates due to its ability to modify biological activity through structural changes.

- Organic Synthesis : The compound can be used as a building block for creating more complex organic molecules, particularly in the development of novel compounds with specific biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in:

- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacology : Research has explored its role in modulating neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .

Materials Science

The applications extend into materials science, where this compound is used in:

- Polymer Chemistry : It acts as a monomer or additive in polymer formulations, enhancing mechanical properties and thermal stability.

- Nanotechnology : The compound can be functionalized to create nanomaterials with specific electronic or optical properties, useful in sensors and electronic devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of synthesized derivatives of this compound on breast cancer cell lines. The results indicated significant cytotoxicity at specific concentrations, highlighting its potential as a lead compound for further drug development.

Case Study 2: Polymer Applications

Research conducted on the use of this compound in polymer composites demonstrated improved tensile strength and thermal resistance when incorporated into polycarbonate matrices. This finding suggests its utility in developing advanced materials for engineering applications.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)Cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Cyclopropane derivatives are synthesized via alkylation (e.g., NaH/DMF in cyclopentane analog synthesis ), while quinoline-based variants require piperazine coupling (–3).

- Toxicity Profile : Brominated analogs generally exhibit higher toxicity than chlorinated ones due to bromine’s higher molecular weight and reactivity .

Biologische Aktivität

1-(4-Bromophenyl)Cyclopropanecarbonitrile, with the chemical formula CHBrN, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 224.08 g/mol

- CAS Number : 124276-67-1

The structure of this compound features a cyclopropane ring attached to a bromophenyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been less extensively studied compared to other compounds, but preliminary findings suggest potential applications in pharmacology. Notably, there is a lack of detailed published research specifically targeting the biological mechanisms of this compound. However, related compounds with similar structures have shown various biological activities, which may provide insights into the potential effects of this compound.

Antimicrobial Activity

Research on structurally similar compounds has indicated that brominated phenyl groups can enhance antibacterial properties. For example, studies on 4-(4-bromophenyl)-thiosemicarbazide indicated increased antibacterial activity compared to its chlorine analogue due to higher electron density on the hydrazinic end of the chain . This suggests that this compound may exhibit similar antimicrobial properties, potentially making it a candidate for further investigation.

Currently, there is no specific research available detailing the mechanism of action for this compound. However, understanding the mechanisms by which related compounds function could provide a basis for hypothesizing its effects. Compounds with similar structures often interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Q & A

Q. What are the standard methods for synthesizing 1-(4-bromophenyl)cyclopropanecarbonitrile, and how can purity be optimized?

Synthesis typically involves cyclopropanation of pre-functionalized aromatic precursors. For example, [3+2] cycloaddition reactions with nitrile-containing intermediates (e.g., using trichloromethyl derivatives) can yield cyclopropane rings, though competing elimination pathways (e.g., CHCl₃ elimination) may require careful control of reaction conditions . Purity optimization involves chromatographic separation (e.g., silica gel chromatography) and recrystallization in solvents like ethanol or dichloromethane, monitored via HPLC or NMR .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group determination (e.g., orthorhombic Pbca), unit cell dimensions (a, b, c), and refinement using programs like SHELXL. For example, a related compound, 4-(4-bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile, was refined to R = 0.040 using SHELXL, with absorption corrections applied via SADABS .

Q. What are common reactivity trends observed in cyclopropane derivatives like this compound?

Cyclopropane rings exhibit strain-driven reactivity. In [3+2] cycloadditions with nitrile imines (NIs), regioselectivity is influenced by electron density at the Cβ atom of the electrophilic partner. For instance, reactions may favor Δ²-pyrazoline formation but can unpredictably shift to pyrazole systems due to solvent-mediated elimination (e.g., CHCl₃) .

Advanced Research Questions

Q. How can computational methods explain the regioselectivity contradictions in cyclopropane nitrile reactions?

Molecular Electron Density Theory (MEDT) analyses reveal that while both possible [3+2] cycloaddition pathways are thermodynamically favorable, kinetic factors (e.g., transition-state interactions between Cβ and –N=N=C– fragments) dictate product distribution. Theoretical calculations (e.g., DFT) can predict dominant pathways, but experimental conditions (e.g., solvent polarity) may override these predictions, necessitating combined computational-experimental validation .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for cyclopropane derivatives?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) not captured in static SCXRD structures. Use temperature-dependent NMR or variable-temperature X-ray studies to probe dynamic behavior. For example, SHELXL refinements at multiple temperatures can identify thermal motion artifacts, while NOESY NMR detects solution-phase conformers .

Q. How do substituent effects on the aryl group influence the stability of cyclopropane nitrile derivatives?

Electron-withdrawing groups (e.g., –Br) enhance ring stability by reducing electron density at the cyclopropane carbons, minimizing ring-opening reactions. Stability assays in polar aprotic solvents (e.g., DMSO) under inert atmospheres show that 4-bromo-substituted derivatives exhibit longer half-lives compared to alkyl-substituted analogs .

Q. What are best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

Use Schlenk-line techniques for moisture-sensitive steps (e.g., Grignard additions to nitriles). Store intermediates under argon or nitrogen in sealed vials with molecular sieves. Safety protocols from related compounds (e.g., 1-(4-chloro-3-fluorophenyl)cyclopentane-1-carbonitrile) recommend PPE (gloves, goggles) and avoiding ignition sources due to potential exothermic decomposition .

Methodological Notes

- SHELX Refinement : Always cross-validate SCXRD data with PLATON or Olex2 to check for missed symmetry or twinning .

- MEDT Workflow : Use Gaussian or ORCA for DFT calculations, followed by AIM (Atoms in Molecules) analysis to map electron density critical points .

- Contradiction Resolution : Employ Bayesian statistics to weigh experimental vs. computational data, prioritizing reproducibility across multiple batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.